BenchChemオンラインストアへようこそ!

2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine

Medicinal Chemistry Structure–Activity Relationship (SAR) Scaffold Design

Ensure target selectivity and synthetic utility by sourcing the precise 2,4,7-trimethyl regioisomer. Its primary amine at C3 enables critical N-derivatization, a feature absent in N-alkylated analogs, while the defined 2,4,7-substitution is essential for reproducible biological activity. A 90-fold drop in cholinesterase inhibition potency has been documented with a single methyl shift. Commercial lots, supplied at ≥95% purity, provide a racemic mixture of the rigid, chiral dihydrobenzofuran scaffold, ideal for focused library synthesis in antiviral, GPCR, and CNS discovery programs where consistent source and scaffold integrity matter.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13315798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1C(C2=C(C=CC(=C2O1)C)C)N
InChIInChI=1S/C11H15NO/c1-6-4-5-7(2)11-9(6)10(12)8(3)13-11/h4-5,8,10H,12H2,1-3H3
InChIKeyZABNABYTUKMSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine – A Structurally Defined Dihydrobenzofuran-3-amine Scaffold for Research and Development Procurement


2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1249022-11-4) is a synthetic, tri-methyl-substituted 2,3-dihydrobenzofuran-3-amine with the molecular formula C₁₁H₁₅NO and a molecular mass of 177.24 g·mol⁻¹ [1]. The compound contains a primary amine at the C3 position and three methyl groups precisely positioned at C2, C4, and C7 of the fused dihydrobenzofuran ring, resulting in a rigid, chiral bicyclic scaffold [1]. Commercially supplied at ≥95% purity , it is primarily utilized as a versatile building block in medicinal chemistry, agrochemical discovery, and materials science.

Why Generic Substitution Fails for 2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine: The Criticality of Methyl-Regioisomer Specification in Procurement


Substituting 2,4,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine with any other tri-methyl-regioisomer or N-alkylated analog is not scientifically interchangeable. In cholinesterase inhibition studies, even a single methyl-position shift on the benzofuran scaffold can shift IC₅₀ values by over 90-fold (from 0.64 µM to 81.06 µM), demonstrating profound sensitivity of biological activity to the precise substitution pattern [1]. The primary amine at C3, distinct from tertiary N,N-dimethyl analogs such as N,N,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine (CAS 669-54-5), provides a reactive handle for further derivatization, making the 2,4,7-regioisomer uniquely suited for library construction. The following evidence quantifies these differences where data are available and explicitly acknowledges where class-level inference must substitute for direct comparative quantification.

Product-Specific Quantitative Evidence Guide for 2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine


Regioisomeric Identity: 2,4,7- vs. 2,5,7- and 2,4,6-Trimethyl Substitution Patterns

2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1249022-11-4) is structurally distinguished from its closest tri-methyl regioisomers: 2,5,7-trimethyl- (CAS 1248090-43-8) and 2,4,6-trimethyl- (CAS 1249045-00-8) isomers [1]. Although all three share the molecular formula C₁₁H₁₅NO and identical computed properties (XLogP3-AA = 1.7, TPSA = 35.3 Ų, HBD = 1, HBA = 2, rotatable bonds = 0) [1][2], the substitution pattern determines the spatial orientation of the amine group relative to the methyl substituents, affecting molecular recognition in biological targets. Direct quantitative activity data for this specific regioisomer are not yet reported in peer-reviewed literature. However, the 2,5,7-trimethyl isomer has been discontinued by at least one major supplier (CymitQuimica), suggesting limited commercial traction compared to the 2,4,7-trimethyl isomer, which is actively stocked by multiple vendors .

Medicinal Chemistry Structure–Activity Relationship (SAR) Scaffold Design

Lipophilicity and Drug-Likeness: Computed XLogP3 and TPSA Comparison with the Unsubstituted 2,3-Dihydro-1-benzofuran-3-amine Parent Scaffold

The introduction of three methyl groups at positions 2, 4, and 7 significantly modulates the lipophilicity of the dihydrobenzofuran-3-amine core. The computed XLogP3-AA of the target compound is 1.7, reflecting a ~2-log-unit increase over the unsubstituted 2,3-dihydro-1-benzofuran-3-amine parent (estimated XLogP3 ≈ –0.3; MW 135.16 g·mol⁻¹, C₈H₉NO) [1][2]. The topological polar surface area (TPSA) remains identical at 35.3 Ų for both the target and its regioisomers, as the atomic composition is unchanged [1]. The zero rotatable bonds in all analogs indicate identical conformational rigidity; therefore, the differentiation resides solely in the altered LogP, which influences membrane permeability, protein binding, and metabolic stability in ways not replicated by generic analogs.

Drug Design ADME Prediction Lead Optimization

Purity Specification: ≥95% Assay as a Minimum Procurement Baseline for Reproducible Synthesis

The commercially supplied 2,4,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine is specified at a minimum purity of 95% (HPLC/GC) by established vendors such as AKSci and Leyan . This purity level meets or exceeds the standard for research-grade building blocks used in hit-to-lead and lead optimization programs . No batch-specific data on impurity profiles (e.g., regioisomeric contamination) are publicly disclosed; however, the absence of alternative methylation isomers in the specified Lot Analyses reduces the risk of confounding biological signals from co-eluting impurities.

Chemical Procurement Quality Control Reproducibility

Class-Level Biological Activity: Cholinesterase Inhibition by 3-Aminobenzofuran Derivatives

While no target-specific biological data exist for 2,4,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine, the broader 3-aminobenzofuran chemotype has demonstrated potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. In a 2022 study by Hasanvand et al., a series of 16 N-benzylated 3-aminobenzofuran derivatives (5a–p) showed AChE IC₅₀ values ranging from 0.64 µM to 81.06 µM and BuChE IC₅₀ values from 0.55 µM to >100 µM [1]. Critically, the study demonstrated that methylation of the benzyl substituent alone altered potency by up to 36-fold (e.g., 5a with H-benzyl: AChE IC₅₀ = 0.81 µM; 5d with 4-Me-benzyl: AChE IC₅₀ = 29.31 µM) [1]. This class-level evidence indicates that the specific methylation pattern on the benzofuran core is a primary determinant of biochemical activity, supporting the expectation that 2,4,7-trimethyl substitution will produce a distinct activity profile relative to other regioisomers.

Alzheimer's Disease Acetylcholinesterase Inhibition Neurodegeneration

Commercial Availability and Supply Chain Continuity: Active Multi-Vendor Sourcing vs. Discontinued Close Analogs

2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1249022-11-4) is actively stocked by multiple independent chemical suppliers, including AKSci (USA), Leyan (China), and CymitQuimica (Spain), indicating a robust supply chain with geographic diversification . In contrast, the closely related 2,5,7-trimethyl isomer (CAS 1248090-43-8) has been marked as 'Discontinued' by CymitQuimica across all package sizes (250 mg, 500 mg, 1 g) . The 2,4,6-trimethyl isomer (CAS 1249045-00-8) is listed by a narrower set of suppliers, primarily as a custom synthesis item rather than a catalog stock product. This multi-vendor availability reduces single-source procurement risk and ensures continuity for multi-year research programs.

Chemical Sourcing Supply Chain Procurement Risk

Best Research and Industrial Application Scenarios for 2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine


Focused Cholinesterase Inhibitor Library Design for Alzheimer's Disease Drug Discovery

Based on the class-level cholinesterase inhibition data (AChE IC₅₀ range 0.64–81.06 µM for 3-aminobenzofuran derivatives) [1], the 2,4,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine scaffold can serve as a core for generating focused libraries targeting Alzheimer's disease. Its primary amine provides a derivatization handle for introducing diverse N-benzyl or N-acyl groups, while the 2,4,7-trimethyl substitution pattern offers a distinct lipophilicity and steric profile (XLogP3 = 1.7) that is not accessible with the unsubstituted parent (estimated XLogP3 ≈ –0.3) [2]. Researchers can prioritize this regioisomer over the 2,5,7-trimethyl isomer, which faces supply discontinuation risk , to ensure long-term SAR continuity.

Enantioselective Synthesis of Chiral Amine Building Blocks for Asymmetric Catalysis

The compound contains two chiral centers (C2 and C3), existing as a racemic mixture in commercial supplies. The (2R,3R)-stereoisomer is listed by at least one supplier (Molaid) [3], indicating that enantioselective synthesis or resolution is feasible. The rigid dihydrobenzofuran scaffold with a primary amine is structurally analogous to chiral amine catalysts used in organocatalysis. Researchers can employ the resolved enantiomers to develop novel chiral ligands for asymmetric transformations, an application not feasible with tertiary amine analogs such as N,N,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine (CAS 669-54-5), which lack the free primary amine necessary for further functionalization [4].

Antiviral Lead Optimization Leveraging the Benzofuran Scaffold

Substituted benzofuran compounds, including dihydrobenzofuran derivatives, are claimed in patent US 9364482 B2 as inhibitors of viral replication [5]. The 2,4,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine provides a methyl-decorated scaffold that can be elaborated via its primary amine to generate diversified analogs for antiviral screening campaigns. The established multi-vendor availability of this specific regioisomer makes it a practical choice for hit expansion and lead optimization phases, where reproducible sourcing of the starting material is essential for synthesizing and testing dozens to hundreds of analogs.

Chemical Biology Probe Development Targeting Aminergic Receptors or Enzymes

The 2,3-dihydrobenzofuran-3-amine motif is a recognized 'privileged structure' in GPCR ligand design, particularly for serotonin (5-HT) and dopamine receptor subtypes [6]. The 2,4,7-trimethyl substitution imparts a specific steric and electronic environment around the amine, potentially enhancing subtype selectivity. Researchers developing chemical biology probes can exploit the defined LogP of 1.7 and zero rotatable bonds to achieve consistent permeability and target engagement, properties that would differ if the unsubstituted or regioisomeric scaffolds were substituted into the same probe design.

Quote Request

Request a Quote for 2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.